
2,4-Diiodobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diiodobut-1-ene is an organic compound with the molecular formula C4H6I2 It is a derivative of butene, where two hydrogen atoms are replaced by iodine atoms at the 2nd and 4th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diiodobut-1-ene typically involves the iodination of butene derivatives. One common method is the addition of iodine to 1,3-butadiene under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as silver nitrate or copper(II) chloride to facilitate the addition of iodine atoms to the double bond.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diiodobut-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines.
Reduction Reactions: The compound can be reduced to form butene derivatives with fewer iodine atoms. Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Oxidation Reactions: Oxidation of this compound can lead to the formation of diiodo alcohols or ketones. Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, amines; typically carried out in polar solvents like water or alcohol.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; usually performed in anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide; reactions are often conducted in acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of butene derivatives with different functional groups.
Reduction: Formation of butene or partially iodinated butene derivatives.
Oxidation: Formation of diiodo alcohols or ketones.
Aplicaciones Científicas De Investigación
2,4-Diiodobut-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Diiodobut-1-ene involves its interaction with various molecular targets. The iodine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific conditions and reagents used, leading to the formation of different products.
Comparación Con Compuestos Similares
2,4-Dibromobut-1-ene: Similar structure but with bromine atoms instead of iodine.
2,4-Dichlorobut-1-ene: Similar structure but with chlorine atoms instead of iodine.
2,4-Difluorobut-1-ene: Similar structure but with fluorine atoms instead of iodine.
Comparison:
Reactivity: 2,4-Diiodobut-1-ene is generally more reactive than its bromine, chlorine, and fluorine counterparts due to the larger size and lower bond dissociation energy of iodine.
Applications: While all these compounds can be used in organic synthesis, this compound is particularly valuable in radiolabeling and imaging applications due to the presence of iodine.
Propiedades
Número CAS |
142389-41-1 |
|---|---|
Fórmula molecular |
C4H6I2 |
Peso molecular |
307.90 g/mol |
Nombre IUPAC |
2,4-diiodobut-1-ene |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3-5/h1-3H2 |
Clave InChI |
DPYXOVCCBDDYJB-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)

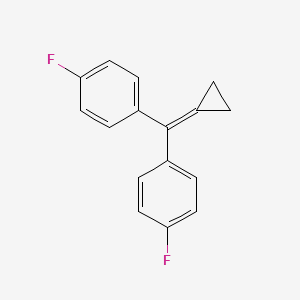
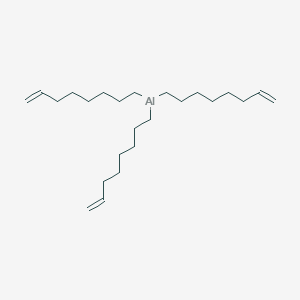
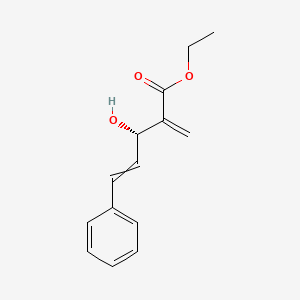
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)

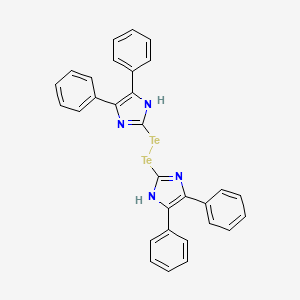
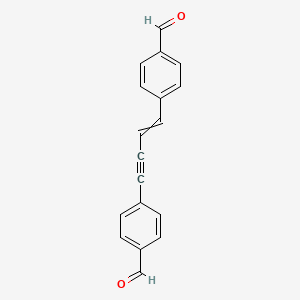
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
